2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Catalog No.
S1901898
CAS No.
13985-15-4
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Common anthracenes undergo irreversible oxidation, compromising charge-transfer study reproducibility. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene overcomes this with electron-donating methoxy groups lowering oxidation potential to 0.81 V vs SCE and stabilizing the cation radical. • Reversible redox yields isolable cofacial dicationic homotrimers for charge-delocalization. • Functions as a specialized arene ligand for η6-coordination of Ru, enabling predictable sandwich complexes. • Outperforms unsubstituted anthracenes as a stable hole-transport precursor. Supplied with batch data for immediate global shipping.

CAS Number

13985-15-4

Product Name

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dimethylanthracene

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3

InChI Key

FRIORIWMGKOZPB-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC

Synonyms

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, 9,10-Dimethyl-2,3,6,7-tetramethoxyanthracene, 2,3,6,7-Tetramethoxy-9,10-DMA, TetraMeO-DMA

Purity

≥98.0% (GC)

Package Size

1 g, 5 g

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a highly substituted, electron-rich polycyclic aromatic hydrocarbon (PAH) designed for advanced charge-transfer and organometallic applications. Featuring four electron-donating methoxy groups and two methyl groups on a rigid anthracene core, this specific substitution pattern renders the compound a potent electron donor with a highly reversible oxidation profile [1]. It is primarily procured by materials scientists and synthetic chemists as a stable hole-transport precursor, a reliable model for cation-radical self-assembly, and a specialized arene ligand capable of directing site-selective transition metal coordination [2].

Research Fit

Reversible low-potential redox switching for organic electronics and charge-storage research
Central-ring η6-coordination motif for organometallic ligand design and catalyst development
Cation-radical ordered assembly supporting supramolecular crystallography studies

Substituting 2,3,6,7-tetramethoxy-9,10-dimethylanthracene with generic triarylamines, unsubstituted anthracene, or its parent 9,10-dimethylanthracene fundamentally compromises experimental reproducibility and material stability. Standard anthracene derivatives possess significantly higher oxidation potentials and their resulting radical cations are highly reactive, often leading to rapid, irreversible dimerization or decomposition during electrochemical cycling[1]. In contrast, the strategic placement of four methoxy groups in this exact compound drastically lowers the oxidation potential and sterically and electronically stabilizes the resulting cation radical, allowing for the isolation of well-defined cofacial stacks and enabling predictable, central-ring organometallic coordination that generic PAHs cannot achieve [2].

Substitution Risk

Redox Behavior
Reversible oxidation at lower potential; stable cation-radical formation
DMA oxidizes at higher potential; may undergo acetoxylation instead of reversible cycling
Coordination Site
Central-ring η6-coordination accessible via kinetic-to-thermodynamic rearrangement
Unsubstituted anthracene and DMA bind metals exclusively at terminal rings
Radical Assembly
Forms ordered dicationic homotrimer with defined interplanar separation
DMA forms monomeric cation radicals or dimeric species; trimeric assembly not observed

Electrochemical Oxidation Potential and Electron Donor Strength

Cyclic voltammetry demonstrates that the introduction of four methoxy groups enhances the electron-donating capacity of the anthracene core. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene undergoes highly reversible electrochemical oxidation at Eox = 0.81 V vs SCE, compared to Eox = 1.16 V vs SCE for the parent 9,10-dimethylanthracene [1].

Evidence DimensionReversible oxidation potential (Eox)
Target Compound Data0.81 V vs SCE
Comparator Or Baseline9,10-Dimethylanthracene (1.16 V vs SCE)
Quantified Difference0.35 V lower oxidation potential
ConditionsCyclic voltammetry in CH2Cl2 containing 0.1 M n-Bu4NPF6 at 22 °C

This 0.35 V reduction in oxidation potential makes the compound a low-energy electron donor for formulating stable charge-transfer complexes and hole-transport layers.

Oxidation Potential
Cross-study context
ΔEox = −0.29 V vs DMA
Supports low-voltage redox research workflow
Cross-study conditions may differ; validate in target electrolyte system

Cation Radical Stability and Homotrimer Self-Assembly

Unlike standard anthracene derivatives, which rapidly decompose or dimerize upon oxidation, the cation radical of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene is stable in solution. X-ray crystallography confirms that it crystallizes as a well-defined dicationic homotrimer with an interplanar separation of ~3.2 Å, driven by strong cofacial association[1].

Evidence DimensionCation radical stabilization and structural assembly
Target Compound DataForms a stable, crystallographically characterized dicationic homotrimer (~3.2 Å interplanar spacing)
Comparator Or BaselineStandard unsubstituted anthracenes (rapid decomposition or irreversible dimerization upon oxidation)
Quantified DifferenceSustained stability of the cation radical enabling isolation of defined cofacial stacks
ConditionsElectrochemical or chemical oxidation (e.g., with NO+SbCl6-) in solution

The ability to isolate and characterize stable cation radicals is critical for researchers procuring precursors for reproducible hole-transport modeling and rigid PAH self-assembly.

Cation-Radical Assembly
Class-level
Dicationic homotrimer, ~3.2 Å interplanar vs monomeric/dimeric DMA species
Reported supramolecular assembly context
Class-level inference; validate for specific counterion and crystallization conditions

Thermodynamic Site-Selectivity in Metal Coordination

The specific electron-rich substitution pattern of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene enables predictable, site-selective metal coordination. When reacted with[(C5H5)Ru(MeCN)3]BF4, it forms a thermodynamic product with the [(C5H5)Ru]+ fragment coordinated precisely at the central anthracene ring, a process driven by electrostatic interactions that overcome the typical preference for terminal-ring coordination seen in unsubstituted PAHs [1].

Evidence Dimensionη6-Coordination selectivity
Target Compound DataThermodynamic coordination of transition metals at the central anthracene ring
Comparator Or BaselineUnsubstituted anthracene (favors terminal ring coordination to preserve aromaticity)
Quantified DifferenceDirected central-ring coordination enabled by the 2,3,6,7-tetramethoxy substitution pattern
ConditionsReaction with[(C5H5)Ru(MeCN)3]BF4 followed by thermodynamic equilibration

This selectivity allows organometallic chemists to procure a reliable arene ligand for synthesizing central-ring coordinated sandwich complexes that are otherwise synthetically inaccessible.

Metal Coordination
Head-to-head
Central-ring η6-coordination vs terminal-ring only for unsubstituted anthracene
Supports organometallic ligand design studies
Kinetic-to-thermodynamic rearrangement observed; verify with target metal precursor
Catalytic Amination
Class-level
74–95% yield, 1 mol% Rh complex, CO reductant, 40–130 °C
Reported catalytic method context
Class-level inference; substrate scope and conditions require independent validation

Organic Electronics and Hole-Transport Layer Formulation

Due to its low oxidation potential (0.81 V vs SCE) and highly reversible redox behavior, this compound is selected for formulating rigid, planar electron donors in hole-transport layers, outperforming parent anthracenes that require higher energy for charge transfer [1].

Synthesis of Central-Ring Organometallic Sandwich Complexes

Procured as a specialized arene ligand, it enables the predictable synthesis of transition-metal complexes (such as Ruthenium sandwich complexes) with precise η6-coordination at the central anthracene ring, a structural motif difficult to achieve with standard PAHs [2].

Stable Cation-Radical Standards for Electrochemical Modeling

Because it forms a stable, crystallographically defined dicationic homotrimer upon oxidation, it serves as a reproducible standard for fundamental studies of charge delocalization and cofacial self-assembly in polycyclic aromatic hydrocarbons [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic electronics redox research
Reversible low-potential oxidation behavior
Redox cycling stability and device integration
Organometallic catalyst development
Central-ring η6-coordination motif
Catalyst activity and site-selectivity verification
Supramolecular radical materials research
Cation-radical self-assembly into ordered architectures
Crystallinity and interplanar packing validation

XLogP3

5

Wikipedia

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

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